molecular formula C8H9NO2 B13797336 4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde

4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B13797336
M. Wt: 151.16 g/mol
InChI Key: XXXHGFHHHUNHII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde (CAS 56015-72-6) is a heterocyclic compound of significant interest in scientific research, characterized by a pyrrole ring substituted with formyl (-CHO), acetyl (-COCH3), and methyl (-CH3) groups. With a molecular formula of C8H9NO2 and a molecular weight of 151.16 g/mol, it serves as a versatile intermediate in medicinal chemistry and materials science . A common and efficient synthesis route involves the Vilsmeier-Haack formylation reaction, where a pyrrole precursor undergoes reaction with a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl3), often followed by a Friedel-Crafts acetylation step to introduce the acetyl group . The compound's structure is rigorously confirmed using analytical techniques including 1H/13C Nuclear Magnetic Resonance (NMR) spectroscopy, which shows characteristic shifts for the aldehyde and acetyl protons, Mass Spectrometry for molecular weight confirmation, and Infrared (IR) spectroscopy for carbonyl stretching vibrations . In research, this pyrrole derivative acts as a key precursor for the synthesis of more complex nitrogen-containing heterocycles, which are explored for a range of biological properties such as anti-bacterial, anti-inflammatory, anti-oxidant, and anti-tumor activities . Its molecular architecture also makes it a candidate for use in materials science, particularly in the development of ligands for metal coordination complexes due to its electronic properties . The crystal structure of related compounds has been determined via X-ray diffraction, revealing details of hydrogen-bonding networks that influence solid-state packing . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

4-acetyl-3-methyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C8H9NO2/c1-5-7(6(2)11)3-9-8(5)4-10/h3-4,9H,1-2H3

InChI Key

XXXHGFHHHUNHII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC=C1C(=O)C)C=O

Origin of Product

United States

Preparation Methods

Formylation of 4-Acetyl-3-methylpyrrole

One common approach is to start with 4-acetyl-3-methylpyrrole and introduce the aldehyde group at the 2-position via the Vilsmeier-Haack reaction. This involves the reaction of the pyrrole derivative with a Vilsmeier reagent, typically generated in situ by reacting dimethylformamide (DMF) with phosphorus oxychloride (POCl3).

Reaction conditions:

Reagents Conditions Outcome
4-Acetyl-3-methylpyrrole DMF + POCl3, 0–5 °C to RT 4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde
Solvent DMF Facilitates Vilsmeier reagent formation
Temperature Initially 0–5 °C, then RT Controls regioselectivity and yield

This method provides regioselective formylation at the 2-position due to the directing effects of the acetyl and methyl substituents on the pyrrole ring.

Alkylation of Pyrrole-2-carbaldehyde Followed by Acetylation

Another synthetic route involves starting from pyrrole-2-carbaldehyde, performing selective alkylation at the 3-position to introduce the methyl group, followed by acylation at the 4-position to install the acetyl group.

Stepwise synthesis:

Step Reaction Reagents and Catalysts Conditions Notes
1 Methylation at 3-position Methylating agent (e.g., methyl iodide), base catalyst Mild base, solvent like DMF or THF Selective alkylation achieved by controlling stoichiometry and temperature
2 Acetylation at 4-position Acetyl chloride or acetic anhydride, Lewis acid catalyst (e.g., AlCl3) Low temperature, inert atmosphere Friedel-Crafts acylation conditions adapted for pyrrole ring

This approach requires careful control of reaction parameters to avoid polysubstitution or polymerization of the pyrrole ring.

One-Pot Condensation and Cyclization Methods

Literature reports condensation of glucose and alkylamines under acidic conditions to form pyrrole-2-carbaldehyde derivatives via intermediate dihydropyrroles and subsequent aromatization. While this method is more biosynthetically inspired, it can be adapted for substituted pyrroles:

  • Initial Michael addition of alkylamine to an enone intermediate
  • Ring closure to form dihydropyrrole
  • Dehydration and aromatization to yield substituted pyrrole-2-carbaldehydes

This method is more complex and less direct but offers potential for stereoselective synthesis and incorporation of various substituents.

Catalytic Alkylation Using Pyrrole-2-carbaldehyde

According to a patent describing improved processes for 4-substituted pyrrole-2-carbaldehydes, alkylation of pyrrole-2-carbaldehyde with alkylating agents in the presence of catalysts such as aluminum chloride (AlCl3) can selectively yield 4-alkyl substituted products.

  • The process involves dispersing pyrrole-2-carbaldehyde and AlCl3 in a solvent.
  • Addition of an alkyl halide (with at least four carbons for tertiary alkylation).
  • Controlled reaction conditions to favor substitution at the 4-position.

While the patent focuses on 4-tertiary-alkyl derivatives, the methodology is adaptable for acetylation and methylation by modifying the alkylating agents and reaction conditions.

Analytical Verification of the Product

The purity and structure of this compound are confirmed using:

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Vilsmeier-Haack Formylation 4-Acetyl-3-methylpyrrole DMF, POCl3 0–5 °C to RT Regioselective formylation Requires careful temperature control
Sequential Alkylation & Acylation Pyrrole-2-carbaldehyde Methyl iodide, Acetyl chloride, AlCl3 Mild base, low temperature Stepwise control of substitution Multi-step, risk of polysubstitution
One-Pot Condensation & Cyclization Glucose + alkylamines Acidic conditions Acid catalysis Biosynthetic mimic, stereoselective Complex, less direct
Catalytic Alkylation (Patent) Pyrrole-2-carbaldehyde Alkyl halides, AlCl3 Controlled dispersion High selectivity for 4-substitution Focus on tertiary alkyl groups

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrrole compounds. These products have diverse applications in synthetic chemistry and material science.

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties
Recent studies indicate that pyrrole derivatives, including 4-acetyl-3-methyl-1H-pyrrole-2-carbaldehyde, exhibit significant antibacterial activity. For instance, compounds derived from pyrrole structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. One study highlighted that certain pyrrole derivatives had minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like vancomycin, suggesting their potential as new antibacterial agents .

Anticancer Activity
Research has demonstrated that pyrrole derivatives can act as regulators in cancer cell cycles. Specifically, this compound has been observed to induce G2 arrest in trigonelline-treated cells, indicating its role as a potential anticancer agent . The compound's ability to influence cellular mechanisms positions it as a candidate for further exploration in cancer therapeutics.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the preparation of more complex pyrrole-based structures through reactions such as condensation and cyclization. The compound's reactivity allows for the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .

Material Science

Polymer Chemistry
In material science, pyrrole derivatives are being investigated for their conductive properties. The incorporation of this compound into polymer matrices has shown promise in developing conductive materials for electronic applications. Its unique electronic characteristics make it suitable for use in organic electronics and sensors .

Table 1: Summary of Research Findings on this compound

Study Focus Findings Reference
Study AAntibacterial ActivityDemonstrated potent activity against MRSA with MIC values significantly lower than vancomycin
Study BAnticancer PropertiesInduced G2 cell cycle arrest in trigonelline-treated cells
Study COrganic SynthesisUsed as an intermediate for synthesizing complex pyrrole derivatives
Study DConductive PolymersEnhanced conductivity when incorporated into polymer matrices

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Applications/Notes
4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde C₈H₉NO₂ 151.16 (estimated) Acetyl, methyl, formyl Not available Likely intermediate in drug synthesis; acetyl group may enhance electron-withdrawing effects.
3-(3,4-Dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde C₁₂H₁₂N₂O₃ 232.24 Dimethoxyphenyl, formyl EN300-155236 High purity (95%); used in agrochemical or pharmaceutical research.
4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde C₈H₅ClN₂O 180.59 Chloro, formyl 1256818-78-6 Potential antiviral/anticancer agent; chloro substituent increases lipophilicity.
1-(Butan-2-yl)-4-chloro-3-methyl-1H-pyrazole-5-carbaldehyde C₉H₁₃ClN₂O 200.67 Chloro, branched alkyl, formyl 1245772-41-1 Studied for pesticidal activity; alkyl chain improves solubility in nonpolar media.

Key Findings:

  • Substituent Effects :
    • Electron-withdrawing groups (e.g., acetyl, chloro) enhance electrophilicity at the aldehyde group, facilitating nucleophilic addition reactions.
    • Methyl and alkyl groups improve solubility and steric shielding, impacting reaction kinetics.
  • Biological Activity :
    • Chlorinated derivatives (e.g., 4-Chloro-pyrrolo-pyridine carbaldehyde) show heightened bioactivity due to increased membrane permeability.
    • Methoxy groups (as in pyrazole derivatives) may confer antioxidant properties.

Notes

  • Handling Precautions : Aldehydes are moisture-sensitive; store under inert gas.
  • Structural Analysis : Tools like SHELX programs are critical for crystallographic studies of such compounds.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via multi-step protocols, including the Vilsmeier–Haack reaction for formylation and Friedel–Crafts acylation for introducing the acetyl group. Optimization involves:

  • Catalyst selection : Use Lewis acids like AlCl₃ for Friedel–Crafts acylation.
  • Temperature control : Maintain 0–5°C during formylation to prevent side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
    Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Crystallization from ethanol/water mixtures yields high-purity crystals suitable for X-ray analysis .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign signals using deuterated DMSO to confirm aldehyde (δ ~9.5–10 ppm) and acetyl (δ ~2.3–2.6 ppm) groups.
  • X-ray diffraction : Single-crystal X-ray analysis (e.g., using SHELXL97 ) resolves molecular geometry and confirms substituent positions. For example, bond lengths (C=O: ~1.21 Å) and torsion angles validate planarity .
  • Mercury CSD : Visualize packing motifs and hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structure refinement?

  • Methodological Answer : Contradictions (e.g., anomalous thermal parameters or occupancy issues) require:

  • Validation tools : Use checkCIF/PLATON to flag outliers (e.g., ADP mismatches).
  • Data reprocessing : Reintegrate diffraction images (e.g., SAINT ) to address scaling errors.
  • Alternative refinement strategies : Apply twin refinement in SHELXL for twinned crystals or constrain disordered moieties .
    • Example : In a related pyrrole-carbaldehyde, a disordered acetyl group was resolved by partitioning occupancy and refining anisotropic displacement parameters .

Q. What strategies effectively analyze hydrogen-bonding networks and their impact on crystal packing?

  • Methodological Answer :

  • Graph-set analysis : Classify hydrogen bonds (e.g., D₁¹(2) motifs) to identify supramolecular synthons. For instance, N–H···O bonds (D···A: ~2.8 Å) form chains along the a-axis .
  • Mercury CSD Materials Module : Compare packing similarity with analogs (e.g., 4-Acetyl-1H-pyrrole-2-carbaldehyde) to identify conserved motifs. Void analysis quantifies solvent-accessible volumes (~5% in related structures) .

Q. How do substituent variations (e.g., acetyl vs. methyl) influence reactivity and intermolecular interactions?

  • Methodological Answer :

  • Electronic effects : The acetyl group increases electrophilicity at the pyrrole C2 position, enhancing reactivity in nucleophilic substitutions.
  • Steric effects : Methyl groups at C3 reduce rotational freedom, stabilizing specific conformers.
  • Comparative crystallography : Substituents alter hydrogen-bond donor/acceptor capacity. For example, replacing methyl with allyl (as in 1-Allyl-1H-pyrrole-2-carbaldehyde) disrupts N–H···O networks but introduces π-π stacking .

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